molecular formula C16H9Cl3F3NO B5012175 (2E)-N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2,4-dichlorophenyl)prop-2-enamide

(2E)-N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2,4-dichlorophenyl)prop-2-enamide

Cat. No.: B5012175
M. Wt: 394.6 g/mol
InChI Key: QODBMANIUQFPNZ-QHHAFSJGSA-N
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Description

The compound (2E)-N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2,4-dichlorophenyl)prop-2-enamide is a synthetic organic molecule. Compounds of this nature are often studied for their potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of multiple halogen atoms and an amide functional group suggests that this compound may exhibit unique chemical properties and biological activities.

Properties

IUPAC Name

(E)-N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2,4-dichlorophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl3F3NO/c17-10-4-5-14(12(7-10)16(20,21)22)23-15(24)6-2-9-1-3-11(18)8-13(9)19/h1-8H,(H,23,24)/b6-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODBMANIUQFPNZ-QHHAFSJGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=CC(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=C/C(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl3F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2,4-dichlorophenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-(trifluoromethyl)aniline and 2,4-dichlorobenzaldehyde.

    Formation of the Enamine: The aniline is reacted with the aldehyde under basic conditions to form an enamine intermediate.

    Amide Formation: The enamine is then reacted with an appropriate acylating agent, such as an acid chloride or anhydride, to form the final amide product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amide nitrogen or the aromatic rings.

    Reduction: Reduction reactions could target the amide functional group, potentially converting it to an amine.

    Substitution: Halogen atoms on the aromatic rings can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitroso or nitro derivative, while reduction could produce an amine.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand or catalyst in various organic transformations.

    Materials Science: Its unique electronic properties could make it useful in the development of new materials.

Biology and Medicine

    Pharmacology: The compound might be investigated for its potential as a drug candidate, particularly for its interactions with biological targets.

    Biochemistry: Studies could focus on its effects on enzyme activity or cellular processes.

Industry

    Agriculture: It may be explored as a potential pesticide or herbicide.

    Polymers: The compound could be used in the synthesis of specialized polymers with unique properties.

Mechanism of Action

The mechanism of action for (2E)-N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2,4-dichlorophenyl)prop-2-enamide would depend on its specific application. In a biological context, it might interact with specific proteins or enzymes, altering their activity. The presence of halogen atoms could enhance its binding affinity to certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-[4-chloro-2-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide
  • (2E)-N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2,4-difluorophenyl)prop-2-enamide

Uniqueness

The unique combination of chlorine and trifluoromethyl groups in (2E)-N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2,4-dichlorophenyl)prop-2-enamide may confer distinct chemical and biological properties compared to its analogs. These differences could be exploited in various applications, making it a compound of interest for further research.

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